molecular formula C22H44N2O2S2 B021931 Propanamide, 3,3'-dithiobis[N-octyl- CAS No. 33312-01-5

Propanamide, 3,3'-dithiobis[N-octyl-

Cat. No. B021931
CAS RN: 33312-01-5
M. Wt: 432.7 g/mol
InChI Key: NQSLUQLRQBLHJD-UHFFFAOYSA-N
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Patent
US07893273B2

Procedure details

238 g (1 mol) of dimethyl 3,3′-dithiodipropionamide and 280 g (2.17 mol) of n-octylamine were added into 300 ml of methanol in a 1,000 ml reaction flask, and the reactants stirred at 5° C. for 5 days (under nitrogen atmosphere, if desired). The reaction mixture was then cooled to −10° C., and separated by centrifuging to give 329 g of a solid of N,N′-di-n-octyl-3,3′-dithiodipropionamide (purity >95%, yield 76%). The mother liquor was recycled after methanol was recovered by evaporation.
Name
dimethyl 3,3′-dithiodipropionamide
Quantity
238 g
Type
reactant
Reaction Step One
Quantity
280 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[C:2](C)([CH2:6][S:7][S:8][CH2:9][CH2:10][C:11]([NH2:13])=[O:12])[C:3]([NH2:5])=[O:4].[CH2:15](N)[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]>CO>[CH2:15]([NH:13][C:11](=[O:12])[CH2:10][CH2:9][S:8][S:7][CH2:6][CH2:2][C:3]([NH:5][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22])=[O:4])[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22]

Inputs

Step One
Name
dimethyl 3,3′-dithiodipropionamide
Quantity
238 g
Type
reactant
Smiles
CC(C(=O)N)(CSSCCC(=O)N)C
Name
Quantity
280 g
Type
reactant
Smiles
C(CCCCCCC)N
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the reactants stirred at 5° C. for 5 days (under nitrogen atmosphere, if desired)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to −10° C.
CUSTOM
Type
CUSTOM
Details
separated by centrifuging

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 329 g
Name
Type
product
Smiles
C(CCCCCCC)NC(CCSSCCC(=O)NCCCCCCCC)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.